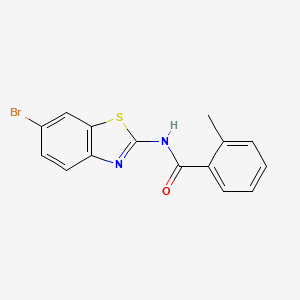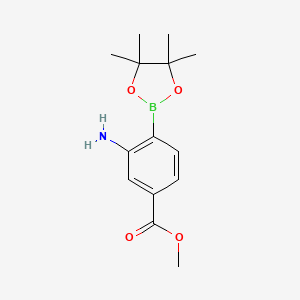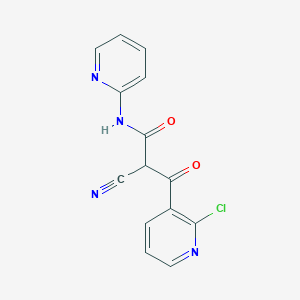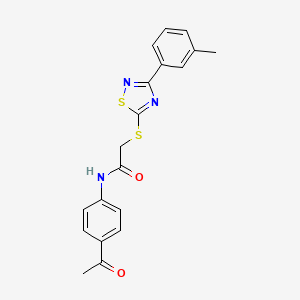
N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylbenzamide, also known as BB-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BB-1 belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylbenzamide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects through various pathways. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. This compound has also been found to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle and apoptosis. This compound has also been found to modulate the activity of various signaling pathways, such as the MAPK/ERK pathway, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis through the upregulation of p53 and downregulation of Bcl-2. This compound has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In neuronal cells, this compound has been found to protect against oxidative stress and inflammation by reducing the production of reactive oxygen species and proinflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylbenzamide has several advantages for lab experiments. This compound is a synthetic compound, which means that it can be easily synthesized and purified with high yield and purity. This compound has also been found to exhibit potent pharmacological activity at low concentrations, which makes it a cost-effective compound for research. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in some assays. This compound also has limited bioavailability, which can affect its pharmacokinetics in vivo.
Future Directions
N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylbenzamide has several promising future directions for scientific research. One of the future directions is to investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Another future direction is to study the pharmacokinetics and toxicity of this compound in vivo to assess its suitability for clinical trials. This compound can also be used as a lead compound for drug discovery and development in various therapeutic areas, such as cancer and neurodegenerative diseases. Finally, this compound can be used as a tool compound to study the molecular mechanisms of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound for scientific research. This compound exhibits potent pharmacological properties, including antiproliferative and neuroprotective activities. This compound has several advantages for lab experiments, such as easy synthesis and potent activity at low concentrations. This compound also has several promising future directions for scientific research, including drug discovery and development and molecular mechanism studies.
Synthesis Methods
N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylbenzamide can be synthesized through a multistep reaction starting from 2-aminobenzoic acid and 6-bromo-2-aminobenzothiazole. The reaction involves the use of various reagents, such as thionyl chloride, acetic anhydride, and N,N-dimethylformamide. The final product is obtained through column chromatography and recrystallization. The purity and yield of this compound can be determined through spectroscopic techniques, such as nuclear magnetic resonance and mass spectrometry.
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylbenzamide has been found to exhibit various pharmacological properties, making it a promising compound for scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to induce apoptosis, inhibit angiogenesis, and modulate the cell cycle in cancer cells.
In addition to cancer research, this compound has been studied for its neuroprotective properties. This compound has been found to protect neurons against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to enhance cognitive function and improve memory in animal models.
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-4-2-3-5-11(9)14(19)18-15-17-12-7-6-10(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEPVNXPSCVUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2781839.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2781842.png)
![N-benzyl-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2781844.png)

![3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2781849.png)

![4-(2,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2781851.png)

